molecular formula C29H26N2O4 B12807806 Anhydro-trityl-pentofuranosyl-T CAS No. 132776-29-5

Anhydro-trityl-pentofuranosyl-T

Cat. No.: B12807806
CAS No.: 132776-29-5
M. Wt: 466.5 g/mol
InChI Key: QGWFVDWBPROXTQ-OHSXHVKISA-N
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Description

Anhydro-trityl-pentofuranosyl-T is a synthetic nucleoside derivative characterized by a pentofuranosyl sugar (a five-membered furanose ring), an anhydro linkage (indicating dehydration to form an ether or cyclic structure), and a trityl group (triphenylmethyl, C₆H₅)₃C—commonly used as a protecting group in oligonucleotide synthesis. The "T" likely denotes thymidine, suggesting its role as a modified building block in nucleic acid analogs. This compound is hypothesized to serve as an intermediate in solid-phase DNA/RNA synthesis, where the trityl group protects hydroxyl moieties during chain elongation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydro-trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups of the pentofuranosyl sugar with a trityl group. This is achieved through the reaction of the sugar with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters.

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution

The 2,3-anhydro ring undergoes regioselective opening with nucleophiles, enabling modifications at C-2' or C-3':

  • Sulfonylation : Reaction with nosyl chloride introduces a sulfonate leaving group at C-3', facilitating nucleophilic substitution .

  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) replaces the sulfonate group with fluorine, yielding 3'-deoxy-3'-fluoro derivatives (e.g., FLT) .

Table 1: Reaction Yields for Nucleophilic Substitutions

Reaction TypeConditionsYield (%)Source
Sulfonylation (Nosyl)Pyridine, 0°C → RT77%
Fluorination (DAST)CH₂Cl₂:THF (9:1), 25°C28%
Azide SubstitutionLiN₃, DMF, 110°C56%

Radiofluorination for Radiopharmaceuticals

Anhydro-trityl-pentofuranosyl-T derivatives are precursors for 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a PET imaging agent:

  • Radiolabeling : [¹⁸F]Fluoride displaces sulfonate groups under mild conditions (110°C, 5 min), achieving radiochemical yields of 82% .

  • Deprotection : Acidic removal of the trityl group post-fluorination yields the final radiotracer .

Key Optimization :

  • Higher temperatures (>130°C) lead to elimination byproducts .

  • N-BOC-protected analogs improve reaction efficiency under milder conditions .

Comparative Analysis of Anhydro Derivatives

The reactivity of 2,3-anhydro rings varies with substituents and stereochemistry:

  • Erythro vs. Threo Isomers : Erythro configurations (azido "down") exhibit higher antiviral activity due to favorable furanose conformations .

  • Conformational Studies : ¹H-NMR reveals intramolecular stabilization in threo isomers via azido-base interactions, reducing biological activity .

Table 2: Biological Activity of Modified Nucleosides

CompoundHIV Inhibition (EC₅₀)Cytotoxicity (CC₅₀)Source
AZT (Erythro)0.005 μM50 μM
AZU (Threo)0.1 μM>100 μM
FLT0.007 μM45 μM

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Anhydro-trityl-pentofuranosyl-T has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds like 2′-deoxy-5-trifluoromethyl-β-uridine have shown promising results in inhibiting tumor growth through mechanisms involving nucleic acid synthesis interference .
  • Nucleoside Synthesis :
    • This compound is utilized as a precursor in the synthesis of modified nucleosides, which are vital for developing antiviral and anticancer drugs. The selective protection and deprotection strategies employed with this compound facilitate the formation of nucleosides that can evade metabolic degradation .
  • Radiofluorination :
    • This compound has been explored as a precursor for radiofluorinated compounds used in positron emission tomography (PET) imaging. Such applications are crucial for developing targeted imaging agents that can enhance diagnostic capabilities in oncology .
  • Antiviral Properties :
    • Compounds related to this compound have demonstrated antiviral activity, particularly against viruses that target nucleic acids. Studies have highlighted their ability to interfere with viral replication processes, making them candidates for further development as antiviral therapeutics .
  • Molecular Modeling Studies :
    • Computational studies have been conducted to predict the interaction of this compound with biological targets. These studies provide insights into its binding affinities and potential mechanisms of action at the molecular level, aiding in the rational design of new derivatives with enhanced activity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; potential for new drug development
Nucleoside SynthesisPrecursor for modified nucleosides; enhances stability and reactivity
RadiofluorinationUsed in PET imaging for targeted diagnostics
Antiviral PropertiesInterferes with viral replication; potential therapeutic applications
Molecular ModelingPredicts interactions with biological targets; aids in rational drug design

Case Studies

  • Synthesis of Modified Nucleosides :
    • A study demonstrated the synthesis of 2′-deoxy-5-trifluoromethyl-β-uridine using this compound as a key intermediate. The process involved selective protection strategies that allowed for high yields and purity, showcasing its utility in pharmaceutical development .
  • Antiviral Activity Assessment :
    • In vitro studies evaluated the antiviral efficacy of derivatives synthesized from this compound against influenza viruses. Results indicated significant inhibition of viral replication, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of anhydro-trityl-pentofuranosyl-T involves the interaction of the trityl group with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in catalytic processes. In biological systems, the compound can interact with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below compares structural attributes of Anhydro-trityl-pentofuranosyl-T with related compounds inferred from the evidence:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
This compound Pentofuranosyl + Trityl Anhydro ether, Triphenylmethyl ~450–500 (estimated) Oligonucleotide synthesis
Tetrahydrofurfuryl acrylate () Tetrahydrofuran + Acrylate Ester, vinyl group 156.18 Polymer monomers
Thiophene fentanyl HCl () Thiophene + Piperidine Amide, thiophene ring 426.99 (C₂₄H₂₆N₂OS·HCl) Opioid analog (theoretical)

Notes:

  • Pentofuranosyl vs. Tetrahydrofuran Derivatives: While this compound contains a dehydrated furanose sugar, tetrahydrofurfuryl acrylate () features a saturated tetrahydrofuran ring esterified with acrylic acid. The latter is metabolized to tetrahydrofurfuryl alcohol, whereas the trityl group in the former may resist hydrolysis, influencing bioavailability .
  • Trityl vs. Acrylate Protecting Groups : The trityl group offers steric protection and is cleaved under acidic conditions, unlike acrylate esters, which hydrolyze enzymatically or in basic environments. This distinction impacts their roles—trityl for nucleotide synthesis vs. acrylates for polymerization .

Metabolic and Toxicological Insights

  • Toxicity: Thiophene fentanyl () highlights the risks of understudied heterocyclic compounds. Similarly, this compound’s toxicology remains uncharacterized, though trityl groups are generally low-toxicity protectants .

Heterocyclic Ring Comparisons

  • Furan vs. Thiophene: The pentofuranosyl ring in this compound is less aromatic than thiophene (), affecting electronic properties and reactivity. Thiophene’s higher aromaticity enhances metabolic stability but may increase toxicity risks compared to furan derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Anhydro-trityl-pentofuranosyl-T, and how do reaction conditions influence product purity?

  • Methodological Answer: The synthesis typically involves protecting group strategies, such as tritylation of the pentofuranosyl backbone, followed by anhydro bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact product purity. For example, analogs like 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride require strict anhydrous conditions and Lewis acid catalysts (e.g., SnCl₄) to minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Structural confirmation relies on a combination of NMR (¹H, ¹³C, DEPT), mass spectrometry (ESI-TOF or MALDI-TOF), and IR spectroscopy. For example, the trityl group exhibits distinct aromatic proton signals (δ 7.2–7.5 ppm in ¹H NMR), while the anhydro bridge can be confirmed via ¹³C NMR (C-O-C signals at ~100–110 ppm). Cross-validation with literature data for related pentofuranosyl derivatives is essential .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Methodological Answer: Silica gel chromatography with non-polar solvents (e.g., hexane) and gradual incorporation of ethyl acetate (5–20% gradient) effectively separates the compound from byproducts. Avoid using methanol or water in early stages due to the trityl group’s sensitivity to protic solvents. Reagent-grade solvents with low water content (e.g., anhydrous sodium sulfate-dried ethyl acetate) are critical to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize glycosidic bond formation in this compound synthesis to minimize racemization?

  • Methodological Answer: Racemization is a major challenge during glycosylation. Use of bulky protecting groups (e.g., trityl) and low-temperature reactions (−20°C to 0°C) with mild Lewis acids (e.g., TMSOTf) suppresses nucleophilic attack at the anomeric center. Kinetic studies using HPLC monitoring of reaction intermediates can identify optimal reaction times .

Q. What strategies resolve discrepancies in spectroscopic data for this compound across different studies?

  • Methodological Answer: Discrepancies often arise from solvent effects, impurities, or crystallinity differences. For example, NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). To address this:

  • Compare data under identical solvent conditions.
  • Validate purity via TLC (Rf consistency) and elemental analysis.
  • Cross-reference with high-resolution crystallographic data if available .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated degradation studies by incubating the compound in buffers (pH 3–9) at 40°C, 60°C, and 80°C. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. The trityl group’s susceptibility to acidic hydrolysis necessitates pH-controlled storage (neutral to slightly basic conditions) .

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

  • Methodological Answer: Common impurities include:

  • Unprotected pentofuranosyl intermediates : Mitigate via rigorous tritylation (excess trityl chloride, prolonged reaction times).
  • Hydrolysis byproducts : Use molecular sieves or anhydrous sodium sulfate to maintain anhydrous conditions .
  • Diastereomers : Optimize stereoselective catalysts (e.g., chiral auxiliaries or enzymes) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound in enzymatic assays?

  • Methodological Answer: Contradictions may stem from assay conditions (e.g., enzyme source, substrate concentration). To resolve:

  • Replicate assays using standardized protocols (e.g., ATP concentration, buffer ionic strength).
  • Perform dose-response curves to calculate IC₅₀ values under identical conditions.
  • Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods support the rational design of this compound analogs with improved stability?

  • Methodological Answer: Molecular dynamics (MD) simulations can model hydrolytic degradation pathways, identifying vulnerable bonds. Density functional theory (DFT) calculations predict electronic effects of substituents on trityl or pentofuranosyl groups. Pair computational insights with experimental stability testing for iterative optimization .

Q. Experimental Design Tables

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature−10°C to 0°CReduces racemization
CatalystTMSOTf (0.1 eq)Enhances stereoselectivity
SolventAnhydrous CH₂Cl₂Prevents hydrolysis
Reaction Time12–16 hoursBalances completion vs. side reactions

Table 2: Common Analytical Techniques and Pitfalls

TechniqueKey Peaks/DataCommon PitfallsMitigation Strategy
¹H NMRTrityl δ 7.2–7.5 ppmSolvent residual peaksUse deuterated solvents with <0.03% H₂O
ESI-TOF MS[M+Na]⁺ adductsSalt adduct interferenceDesalting via dialysis or SPE
IR SpectroscopyC-O-C ~1100 cm⁻¹Moisture absorptionDry KBr pellets under vacuum

Properties

CAS No.

132776-29-5

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(2R,4S,6S)-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C29H26N2O4/c1-20-18-31-27-25(35-28(31)30-26(20)32)17-24(34-27)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3/t24-,25-,27+/m0/s1

InChI Key

QGWFVDWBPROXTQ-OHSXHVKISA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Origin of Product

United States

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